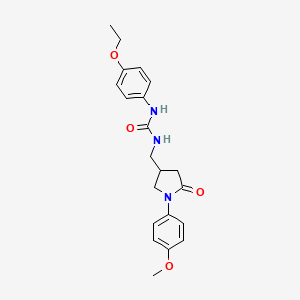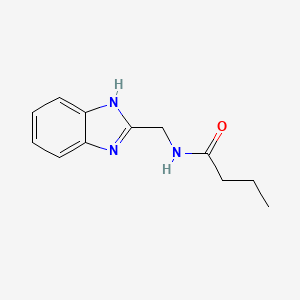
N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide” is a chemical compound with the empirical formula C12H15N3O . It has a molecular weight of 217.27 . This compound is typically found in solid form .
Molecular Structure Analysis
The SMILES string of this compound is O=C(CCC)NCC(N1)=NC2=C1C=CC=C2 . The InChI string is 1S/C12H15N3O/c1-2-5-12(16)13-8-11-14-9-6-3-4-7-10(9)15-11/h3-4,6-7H,2,5,8H2,1H3,(H,13,16)(H,14,15) . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide” is a solid compound . Its molecular weight is 217.27 , and its empirical formula is C12H15N3O . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Applications De Recherche Scientifique
CDK2 Inhibitors in Cancer Therapy
- Vulpetti et al. (2006) discovered that derivatives of N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide showed activity as CDK2 inhibitors, which are significant in cancer therapy. Specifically, they identified potent and selective CDK2 inhibitors through structure-based drug design, indicating the compound's potential in targeted cancer treatments (Vulpetti et al., 2006).
Anticonvulsant Properties
- Kamiński et al. (2015) synthesized a library of derivatives including N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide as potential new hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, suggesting their application in treating epilepsy (Kamiński et al., 2015).
Synthesis of β-Substituted-α,β-Unsaturated Amides
- Katritzky et al. (1993) explored the synthesis of β-substituted-α,β-unsaturated amides using N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide. This research is valuable for understanding the chemical properties and potential industrial applications of such compounds (Katritzky et al., 1993).
Psychotropic Activity
- Zablotskaya et al. (2013) synthesized new derivatives including N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. The results demonstrated marked sedative action and high anti-inflammatory activity, highlighting the compound's potential in neuropsychiatric and inflammatory disorders (Zablotskaya et al., 2013).
Dipeptidyl Peptidase IV Inhibitors
- Nitta et al. (2008) reported the synthesis and evaluation of derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating potential applications in the treatment of type 2 diabetes (Nitta et al., 2008).
Luminescent Properties for White Light Emission
- Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including those related to N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide. They found that these compounds exhibit bright blue-violet, green, and orange emission, useful in the development of white-light emitting devices (Lu et al., 2017).
Heck Coupling Catalysts
- Yen et al. (2006) reported the synthesis of palladium(II) benzothiazolin-2-ylidene complexes using benzothiazole derivatives. These complexes demonstrated activity towards Heck coupling reactions, a valuable application in organic synthesis (Yen et al., 2006).
Anticancer and Antimicrobial Metallopharmaceutical Agents
- Ray et al. (2007) synthesized palladium, gold, and silver N-heterocyclic carbene complexes based on benzothiazole derivatives. These complexes showed potent anticancer and significant antimicrobial properties, indicating their potential as therapeutic agents (Ray et al., 2007).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318 , indicating that it is harmful if swallowed and causes serious eye damage. Precautionary measures include P280 - P305 + P351 + P338 , suggesting the need for protective gloves/eye protection/face protection, and specific procedures if the compound gets in the eyes.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-5-12(16)13-8-11-14-9-6-3-4-7-10(9)15-11/h3-4,6-7H,2,5,8H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDONONSXPZRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965293.png)
![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)
![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)
![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)
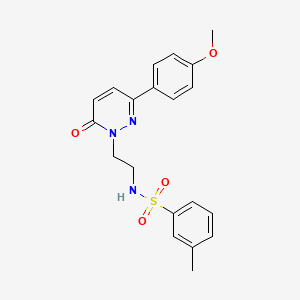
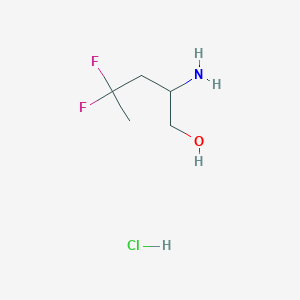
![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)
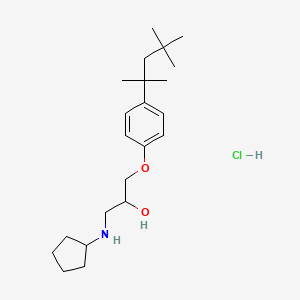
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)



![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)
